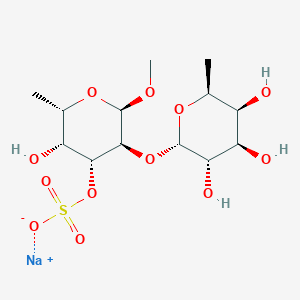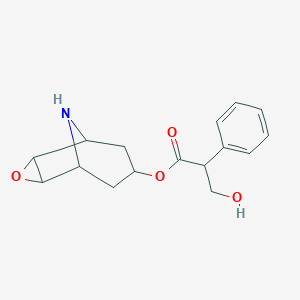
Norhyoscine
描述
. It is structurally related to scopolamine and is characterized by its unique chemical structure, which includes a tropane ring system. Norhyoscine has a molecular formula of C16H19NO4 and a molar mass of 289.33 g/mol .
作用机制
Target of Action
Norhyoscine, also known as Norscopolamine, primarily targets the muscarinic acetylcholine receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, acetylcholine . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the central nervous system .
Mode of Action
This compound acts as a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine at muscarinic receptors . By blocking these receptors, this compound reduces the effects of parasympathetic nerve stimulation, leading to effects such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced secretions from glands .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting the action of acetylcholine, this compound disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This results in downstream effects such as reduced intestinal motility and glandular secretions .
Pharmacokinetics
It is known that the compound exhibitsanticholinergic activity The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would significantly impact its bioavailability and therapeutic effects
Result of Action
The primary result of this compound’s action is a decrease in parasympathetic activity. This leads to effects such as dilated pupils, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions . These effects can be beneficial in treating conditions such as irritable bowel syndrome and diverticular disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the cholinergic pathway could potentially alter the efficacy and stability of this compound . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence the compound’s action .
生化分析
Biochemical Properties
Norhyoscine interacts with various enzymes, proteins, and other biomolecules. It has been found that this compound, like scopolamine, has a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect . This compound also binds to nicotinic receptors, which induces a ganglion-blocking effect .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been suggested that this compound potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells . This indicates that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a peripherally acting muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors . This inhibition can affect various biological processes, including enzyme activation or inhibition and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
Norhyoscine can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a simple home-made electrochemical batch cell. The reaction proceeds at room temperature in a mixture of ethanol or methanol and water . This method avoids the use of hazardous oxidizing agents and toxic solvents, making it a practical and efficient approach.
Industrial Production Methods
The industrial production of norscopolamine typically involves the semi-synthesis from naturally occurring tropane alkaloids. The electrochemical N-demethylation method mentioned above is also applicable on an industrial scale, providing a high yield and purity of norscopolamine without the need for chromatographic purification .
化学反应分析
Types of Reactions
Norhyoscine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert norscopolamine into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the electrochemical N-demethylation of scopolamine produces norscopolamine as the major product .
科学研究应用
Norhyoscine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: this compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is used in the development of drugs for treating conditions such as motion sickness and postoperative nausea.
Industry: This compound is used in the production of bronchodilators like ipratropium bromide.
相似化合物的比较
Norhyoscine is similar to other tropane alkaloids, such as:
Scopolamine: Both compounds share a similar structure and mechanism of action, but norscopolamine is a demethylated form of scopolamine.
Atropine: Another tropane alkaloid with similar pharmacological properties, but with different clinical applications.
Hyoscyamine: Structurally related to norscopolamine, with similar anticholinergic effects.
This compound is unique due to its specific structural features and its use as an intermediate in the synthesis of important pharmaceutical compounds .
属性
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYZEMOPQDTDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Norscopolamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Norscopolamine | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4684-28-0 | |
| Record name | [7(S)-(1α,.2β,4β,5α,7β)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


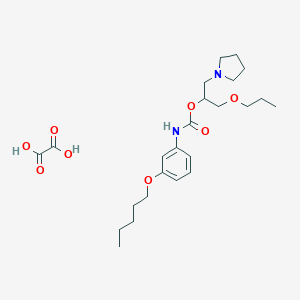
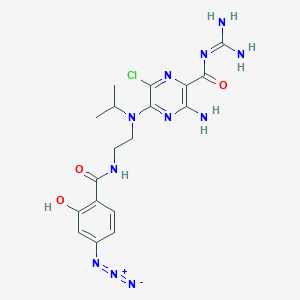
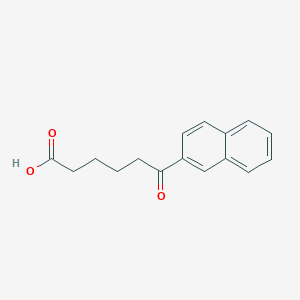
![RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL](/img/structure/B138796.png)


![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)


![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
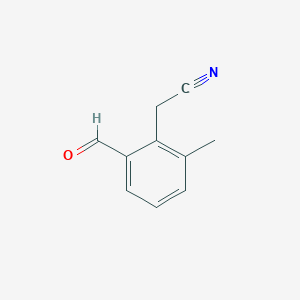
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
